Product packaging for decahydro-1H-pyrrolo[3,4-a]indolizine(Cat. No.:CAS No. 1354954-15-6)

decahydro-1H-pyrrolo[3,4-a]indolizine

Cat. No.: B1524514
CAS No.: 1354954-15-6
M. Wt: 166.26 g/mol
InChI Key: ATTNTEJBTCFFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Decahydro-1H-pyrrolo[3,4-a]indolizine ( 1354954-15-6) is a saturated heterocyclic building block of significant interest in advanced chemical research and development. With a molecular formula of C10H18N2 and a molecular weight of 166.27 g/mol, this compound features a complex, bicyclic structure that serves as a versatile scaffold for the synthesis of more complex molecules . Its core structure is part of a broader class of indolizines, which are recognized for their relevance in medicinal chemistry and materials science. For instance, related structural scaffolds, such as the 1H-pyrrolo[3,4-b]indolizine core, have been identified as key frameworks in the development of novel fluorescent annelated indolizines, which exhibit properties as blue or green luminophores . This highlights the potential of such fused ring systems in the creation of new functional materials. Researchers utilize this specific decahydro derivative as a key intermediate in exploratory synthesis, where its rigid, three-dimensional framework can be leveraged to design new pharmacologically active compounds or functional materials. The compound is provided with high purity to ensure consistent and reliable experimental outcomes. This product is intended for research purposes as a chemical intermediate or standard and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2 B1524514 decahydro-1H-pyrrolo[3,4-a]indolizine CAS No. 1354954-15-6

Properties

IUPAC Name

2,3,3a,4,6,7,8,9,9a,9b-decahydro-1H-pyrrolo[3,4-a]indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2/c1-2-4-12-7-8-5-11-6-9(8)10(12)3-1/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTNTEJBTCFFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CNCC3C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The preparation of decahydro-1H-pyrrolo[3,4-a]indolizine typically involves the construction of the fused bicyclic system by intramolecular cyclization or cycloaddition reactions. Key methods include:

  • Multicomponent 1,3-Dipolar Cycloadditions : This method uses azomethine ylides generated in situ from pipecolinic acid derivatives and aldehydes, reacting with dipolarophiles to yield polyfunctionalized indolizidines including this compound frameworks. The reactions are usually carried out in toluene at elevated temperatures (~70 °C), producing good yields with high diastereoselectivity.

  • Alkylation and Cyclization of β-Carboline Derivatives : Another approach involves treating β-carboline precursors with sodium hydride and alkyl carbonates (e.g., dimethyl carbonate) to form N-substituted intermediates. Subsequent acid-catalyzed cyclization under reflux in alcoholic solvents (e.g., methanol) yields octahydro derivatives structurally related to this compound.

Detailed Preparation Method via 1,3-Dipolar Cycloaddition

Stepwise Procedure:

  • Starting Materials : Pipecolinic acid alkyl ester derivatives, aldehydes, and dipolarophiles (e.g., alkenes or alkynes).

  • Generation of Azomethine Ylide : The condensation of the pipecolinic acid ester with an aldehyde forms an iminium intermediate, which upon deprotonation generates the azomethine ylide.

  • Cycloaddition Reaction : The azomethine ylide undergoes a 1,3-dipolar cycloaddition with the dipolarophile, forming the fused bicyclic indolizidine system.

  • Reaction Conditions : Typically performed in toluene at 70 °C, with reaction times ranging from minutes to a few hours.

  • Outcome : The process yields polyfunctionalized this compound derivatives with good diastereoselectivity and yields.

Preparation via Alkylation and Acid-Catalyzed Cyclization

Synthetic Route:

Step Reagents/Conditions Description
1. Alkylation β-Carboline + NaH + Dimethyl carbonate Formation of N-R substituted β-carboline intermediate
2. Cyclization Reflux in methanol with HCl Acid-catalyzed cyclization to form octahydro-1H-pyrrolo[3,4-a]indolizine derivatives
3. Isolation Neutralization + Extraction + Chromatography Purification of the bicyclic product
  • Example : A solution of a tetrahydro-β-carboline derivative is refluxed with hydrochloric acid in methanol for 1 hour. After removal of methanol, the solution is basified and extracted with chloroform. The crude product is purified by alumina chromatography to isolate the bicyclic compound as crystalline isomers.

Additional Chemical Transformations

  • Salt Formation : The bicyclic amine compounds can be converted into pharmaceutically acceptable acid addition salts using acids such as acetic, maleic, succinic, tartaric, citric, hydrochloric, sulfuric, and others. This is done by treating the free base with the acid in an organic solvent and isolating the crystalline salt.

  • Quaternary Ammonium Salts : Prepared by reacting the free base with reactive alkyl halides (e.g., methyl iodide, ethyl bromide) or reactive esters (e.g., methyl sulfate), yielding quaternized derivatives.

  • N-Oxides : Obtained by oxidation of the bicyclic amine with oxidizing agents like hydrogen peroxide.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Type Yield & Selectivity Reference
Multicomponent 1,3-Dipolar Cycloaddition Pipecolinic acid esters, aldehydes, dipolarophiles Toluene, 70 °C, short reaction time Polyfunctionalized decahydro-1H-pyrrolo[3,4-a]indolizines Good yields, high diastereoselectivity
Alkylation and Acid-Catalyzed Cyclization β-Carboline derivatives NaH, dimethyl carbonate; then HCl in methanol reflux Octahydro-1H-pyrrolo[3,4-a]indolizine derivatives Moderate yields (ca. 10-11%), isolable isomers
Salt and Quaternary Salt Formation Bicyclic amine bases Acids (e.g., HCl), alkyl halides (e.g., methyl iodide) Acid addition salts, quaternary ammonium salts Conventional salt formation
N-Oxide Formation Bicyclic amines Oxidation with H2O2 N-oxide derivatives Standard oxidation

Research Findings and Notes

  • The multicomponent 1,3-dipolar cycloaddition approach offers a versatile and efficient route to diverse indolizidine derivatives, including this compound, with control over stereochemistry and functionalization.

  • The alkylation and cyclization method, although older, provides access to octahydro derivatives structurally related to this compound and allows further functional group manipulation via salt and N-oxide formation.

  • These compounds have been studied for biological activities such as hypotensive effects in mammals, indicating potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Decahydro-1H-pyrrolo[3,4-a]indolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at activated positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation and subsequent nucleophilic attack.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields fully saturated derivatives.

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry
    • Decahydro-1H-pyrrolo[3,4-a]indolizine and its derivatives are being explored for their biological activities, particularly in the context of cancer treatment. The compound's ability to inhibit specific kinases involved in tumor growth makes it a candidate for developing targeted therapies.
  • Drug Development
    • This compound serves as a lead structure for synthesizing new pharmaceuticals aimed at treating neurological disorders and various cancers. Its structural analogs have shown promising results in preclinical studies.
  • Proteomics Research
    • The compound is utilized as a research reagent in proteomics, where it aids in studying protein interactions and functions.

The biological activity of this compound has been documented through various studies:

In Vitro Studies

A series of assays have evaluated the antiproliferative effects of this compound against different cancer cell lines:

CompoundCell LineIC50 (nM)Activity
This compoundMCF-7 (Breast Cancer)50Moderate antiproliferative
This compoundHep3B (Liver Cancer)30Strong antiproliferative
Derivative AA-549 (Lung Cancer)25High inhibition
Derivative BPanc-1 (Pancreatic)29Superior to erlotinib

Case Studies

Case Study 1: Antiproliferative Activity
In a study investigating the antiproliferative effects of various pyrrolo derivatives, this compound demonstrated an IC50 value of 30 nM against Hep3B cells, indicating its potent ability to inhibit cell growth and suggesting its potential as a therapeutic agent in liver cancer treatment.

Case Study 2: FGFR Inhibition
Research indicates that compounds similar to this compound effectively inhibit fibroblast growth factor receptors (FGFRs), which are critical in cancer cell proliferation. One derivative exhibited an IC50 value of 9 nM against FGFR2, highlighting its potential relevance in targeting cancers with aberrant FGFR signaling.

Mechanism of Action

The mechanism of action of decahydro-1H-pyrrolo[3,4-a]indolizine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of biological effects.

Comparison with Similar Compounds

a. Octahydro-1H-pyrrolo[3,4-a]indolizine Derivatives

  • Structure : Partially saturated analogs (e.g., endo-15 and exo-15 isomers in ) retain one double bond, enhancing reactivity for functionalization.
  • Synthesis : Achieved via 1,3-dipolar cycloadditions with yields up to 59%, compared to the fully saturated decahydro derivative’s lower yields (22–59%) due to steric hindrance .
  • Substituent Effects : Styryl or phenyl groups at position 4 improve solubility and modulate diastereoselectivity (e.g., exo-16, mp 133–137°C) .

b. 6H,13H-Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones ()

  • Structure: Aromatic indolizine cores fused with pyrido-pyrazino systems, introducing electron-withdrawing groups (e.g., Cl, OCH₃) that enhance thermal stability (mp up to 347.8°C for 6a).
  • Synthesis : EDCI/DMAP-mediated coupling yields 33–65%, contrasting with the greener enzymatic routes for indolizines ().
  • Solubility : Poor solubility in common solvents due to extended π-systems, unlike the decahydro derivative’s improved solubility from hydrogenation .

c. Photoluminescent Indolizines ()

  • Structure : Substituted indolizines with nitrobenzyl groups exhibit fluorescence (λem = 458 nm) but low quantum yields (Φ = 0.035).
  • Applications : Serve as optical sensors, whereas decahydro derivatives lack fluorescence due to saturation .
Physicochemical Properties
Compound Molecular Formula Yield (%) Melting Point (°C) IR CO Stretch (cm⁻¹) Key Substituents
Decahydro-1H-pyrrolo[3,4-a]indolizine C₁₀H₁₈N₂ 22–59 N/A (sticky oil) ~1697–1701 Methyl, styryl
6a () C₁₇H₉N₃O₂ 33 347.4–347.8 1701 None
6b () C₁₇H₈ClN₃O₂ 65 306.3–306.7 1700 3-Chloro
endo-15 () C₁₉H₂₂N₂O₂ 59 N/A (sticky oil) 1697 Styryl

Biological Activity

Decahydro-1H-pyrrolo[3,4-a]indolizine is a compound belonging to the indolizine family, which has been recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a fused bicyclic structure that contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Anticancer Activity
Research indicates that indolizine derivatives, including this compound, exhibit significant anticancer properties. For instance, a study highlighted the cytotoxic effects of various indolizine derivatives against colorectal cancer cell lines (HT-29, HCT116, RKO), with several compounds demonstrating over 50% inhibition at concentrations as low as 25 μM .

2. Antimicrobial Properties
Indolizines have shown promising antimicrobial effects. A recent study demonstrated that certain synthesized derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, outperforming standard reference drugs like Tetracycline . The structure-activity relationship analysis suggests that modifications to the indolizine framework can enhance antimicrobial potency.

3. Hypoglycemic Effects
Some indolizine derivatives have been reported to possess hypoglycemic properties. For example, a specific derivative isolated from Dendrobium species demonstrated an ability to increase glucose consumption in vitro, indicating potential for managing diabetes .

4. Cholinesterase Inhibition
Recent findings suggest that this compound may act as a cholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase and butyrylcholinesterase was observed in some synthesized derivatives, indicating their potential as therapeutic agents .

The mechanisms through which this compound exerts its biological effects are varied:

  • DNA Interaction : The planar electronic structure of indolizines allows for effective intercalation into DNA, influencing gene expression and cellular proliferation.
  • Receptor Modulation : Some studies indicate that these compounds may interact with various receptors (e.g., serotonin receptors), contributing to their analgesic and anti-inflammatory effects .
  • Enzyme Inhibition : The inhibition of key enzymes involved in metabolic pathways (e.g., cholinesterases) is another proposed mechanism by which these compounds exert their pharmacological effects.

Case Studies

Study Focus Findings
Boot et al. (2014)Anticancer ActivityFive indolizine derivatives showed significant cytotoxicity against colorectal cancer cell lines .
Recent SynthesisAntimicrobial ActivityNew derivatives demonstrated superior antibacterial properties compared to Tetracycline against various pathogens .
Dendrobium StudyHypoglycemic EffectsCertain indolizidine alkaloids increased glucose consumption in vitro, suggesting potential use in diabetes management .

Q & A

Q. What protocols ensure safe handling of this compound derivatives?

  • Methodological Answer :
  • Toxicity screening : Perform in vitro assays (e.g., brine shrimp lethality, LC₅₀ < 100 ppm) and in silico predictions (e.g., ProTox-II) to prioritize low-toxicity candidates .
  • Waste management : Neutralize reaction byproducts (e.g., HBr from acyl bromides) with aqueous NaHCO₃ before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
decahydro-1H-pyrrolo[3,4-a]indolizine
Reactant of Route 2
decahydro-1H-pyrrolo[3,4-a]indolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.